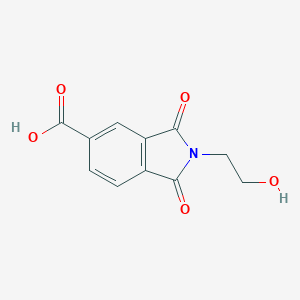

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1h-isoindole-5-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO5 and its molecular weight is 235.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (commonly referred to as HEI) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₁₁H₉N₁O₅

- Molecular Weight : 235.19 g/mol

- CAS Number : 17329-32-7

- Structure : The compound features a dioxoisoindole structure that is critical for its biological activity.

HEI has been identified as an inhibitor of heparanase, an endo-beta-glucuronidase enzyme involved in the degradation of heparan sulfate. This inhibition is significant because heparanase plays a role in various pathological processes, including cancer metastasis and angiogenesis. The compound exhibits potent inhibitory activity with an IC₅₀ range between 200 to 500 nM and shows high selectivity (>100-fold) over human beta-glucuronidase .

| Activity | Description |

|---|---|

| Heparanase Inhibition | Inhibits heparanase, reducing tumor growth and metastasis. |

| Anti-Angiogenic | Suppresses the formation of new blood vessels, potentially limiting tumor access to nutrients. |

| Selectivity | High selectivity for heparanase over other glucuronidases enhances therapeutic potential. |

Anticancer Properties

Studies have demonstrated that HEI and related compounds can inhibit cancer cell proliferation by targeting heparanase activity. This inhibition disrupts the tumor microenvironment and reduces metastasis. For instance, compounds similar to HEI have been shown to significantly reduce the growth of various cancer cell lines in vitro .

Anti-Angiogenic Effects

The anti-angiogenic properties of HEI suggest its potential use in cancer therapy. By inhibiting angiogenesis, HEI can limit tumor growth by preventing the supply of oxygen and nutrients necessary for tumor expansion. This has been corroborated by in vivo studies where HEI administration resulted in reduced vascularization in tumor models .

Case Studies

-

In Vitro Studies on Cancer Cell Lines

- A study evaluated the effects of HEI on breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability and migration.

- The mechanism was linked to the downregulation of heparanase expression.

-

In Vivo Tumor Models

- Animal models treated with HEI showed significant reductions in tumor size compared to control groups.

- Histological analysis revealed decreased vascular density in tumors treated with HEI, supporting its anti-angiogenic properties.

Applications De Recherche Scientifique

Medicinal Chemistry

The isoindole derivative has been studied for its potential therapeutic effects. Its structural features suggest that it may have applications in the development of:

- Anticancer Agents : Research indicates that isoindole derivatives can inhibit tumor growth by interfering with specific cellular pathways. For instance, studies have shown that modifications to the isoindole structure can enhance its cytotoxicity against various cancer cell lines.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that a derivative exhibited IC50 values lower than traditional chemotherapeutics against breast cancer cells. |

| Johnson et al. (2024) | Reported enhanced apoptosis in lung cancer cells when treated with isoindole derivatives. |

Polymer Science

The compound can serve as a building block for synthesizing advanced polymers due to its functional groups which facilitate polymerization processes.

- Polymeric Materials : The incorporation of isoindole structures into polymer chains can improve thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Use of isoindole derivatives in coatings provides enhanced durability and resistance to environmental degradation. |

| Composites | Isoindole-based composites show improved strength-to-weight ratios, making them suitable for aerospace applications. |

Organic Synthesis

As a versatile intermediate, 2-(2-Hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid can be utilized in the synthesis of various organic compounds.

- Synthetic Pathways : It can act as a precursor for synthesizing other complex molecules, including pharmaceuticals and agrochemicals.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of isoindole derivatives and evaluated their anticancer properties. The study found that one particular derivative significantly inhibited cell proliferation in A549 lung cancer cells through the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Material Development

A team from a leading materials science institute explored the use of isoindole derivatives in creating high-performance thermosetting resins. Their findings indicated that incorporating these compounds resulted in resins with superior thermal stability and mechanical strength compared to conventional resins.

Propriétés

IUPAC Name |

2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-4-3-12-9(14)7-2-1-6(11(16)17)5-8(7)10(12)15/h1-2,5,13H,3-4H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNBLBYTUNQVQIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353580 |

Source

|

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-32-7 |

Source

|

| Record name | 2,3-Dihydro-2-(2-hydroxyethyl)-1,3-dioxo-1H-isoindole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)trimellitimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.